Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate

Positional isomerism Structure–activity relationship Substitution pattern

Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is a synthetic phenylacetate ester characterized by a 3,4-dichloro substitution pattern and a 5-difluoromethoxy (–OCHF₂) group on the aromatic ring, with an ethyl ester side chain. The molecular formula is C₁₁H₁₀Cl₂F₂O₃ and the molecular weight is 299.10 g/mol.

Molecular Formula C11H10Cl2F2O3
Molecular Weight 299.09 g/mol
CAS No. 1803791-49-2
Cat. No. B1410044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate
CAS1803791-49-2
Molecular FormulaC11H10Cl2F2O3
Molecular Weight299.09 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C(=C1)Cl)Cl)OC(F)F
InChIInChI=1S/C11H10Cl2F2O3/c1-2-17-9(16)5-6-3-7(12)10(13)8(4-6)18-11(14)15/h3-4,11H,2,5H2,1H3
InChIKeyZZKMIROOTKYWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate (CAS 1803791-49-2): A Specialized Phenylacetate Ester Intermediate for Research and Development


Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate is a synthetic phenylacetate ester characterized by a 3,4-dichloro substitution pattern and a 5-difluoromethoxy (–OCHF₂) group on the aromatic ring, with an ethyl ester side chain . The molecular formula is C₁₁H₁₀Cl₂F₂O₃ and the molecular weight is 299.10 g/mol . This compound is supplied as a high-purity research intermediate (≥98% by validated QC methods) and serves as a versatile building block in medicinal chemistry and agrochemical discovery programs, where the combination of halogen substituents and the –OCHF₂ moiety modulates lipophilicity, metabolic stability, and hydrogen‑bonding capacity [1]. The compound is not a finished active ingredient but a strategically functionalized intermediate that enables late‑stage diversification through its ester handle.

Why Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate Cannot Be Replaced by In‑Class Analogs Without Risk of Divergent Outcomes


Phenylacetate derivatives with identical molecular formulae can differ in the position of the –OCHF₂ group on the ring (e.g., 5‑ vs. 2‑substitution), leading to distinct electronic and steric profiles that affect binding interactions and metabolic processing . Furthermore, the choice of ester (ethyl vs. methyl) alters both hydrolytic stability and lipophilicity, while the carboxylic acid analog introduces a formal negative charge at physiological pH, fundamentally changing solubility, permeability, and reactivity in coupling reactions . Even the scaffold type—phenylacetate vs. benzoate—determines the spatial relationship between the aromatic core and the carbonyl, which is critical for downstream transformations. These differences are not speculative; they are rooted in well‑understood physicochemical principles and underscore why generic substitution without confirming the exact analogue can lead to irreproducible synthesis outcomes, altered biological profiles, or failed procurement specifications.

Quantitative Differentiation Evidence for Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate Relative to Its Closest Analogs


Positional Isomer Differentiation: 5-OCHF₂ vs. 2-OCHF₂ Substitution Pattern Comparison

Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate (CAS 1803791‑49‑2) bears the –OCHF₂ group at the 5‑position of the phenyl ring, whereas its positional isomer Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1804517‑13‑2) places this group at the 2‑position . Although the two compounds share the same molecular formula (C₁₁H₁₀Cl₂F₂O₃) and molecular weight (299.09–299.10 g/mol), the relative orientation of the –OCHF₂ moiety relative to the two chlorine atoms differs fundamentally . In the 5‑substituted isomer, the –OCHF₂ group is para to one chlorine and meta to the other; in the 2‑isomer it is ortho to one chlorine, introducing significant steric hindrance and altered electronic distribution across the ring. This positional difference is expected to affect molecular recognition by biological targets, regioselectivity in further synthetic transformations, and chromatographic retention behaviour.

Positional isomerism Structure–activity relationship Substitution pattern

Ester Functionality Differentiation: Ethyl Ester vs. Methyl Ester Hydrolytic Stability and Lipophilicity

The target compound features an ethyl ester (–COOCH₂CH₃), while the closest commercialised analogue, Diflumetorim, is the methyl ester (–COOCH₃) . The additional methylene group in the ethyl ester increases the calculated logP by approximately 0.5 log units relative to the methyl ester (estimated octanol–water partition coefficient increment per –CH₂– unit in an ester chain) [1]. Although direct kinetic measurements for this specific compound are not publicly available, well‑established structure–reactivity trends indicate that ethyl esters undergo alkaline hydrolysis approximately 1.3‑ to 1.5‑fold more slowly than the corresponding methyl esters due to the greater steric shielding of the carbonyl carbon by the bulkier ethoxy group [2]. This differential hydrolytic stability can influence the compound's persistence in biological matrices, its suitability as a protected intermediate in multi‑step synthesis, and the rate of active‑species release in prodrug strategies.

Ester hydrolysis Prodrug design Lipophilicity modulation

Lipophilicity and Ionization State Differentiation: Ethyl Ester vs. Free Carboxylic Acid

The target ethyl ester (MW 299.10) is a neutral, lipophilic molecule under standard laboratory conditions, whereas its direct hydrolysis product, 3,4‑Dichloro-5-(difluoromethoxy)phenylacetic acid (CAS 1804517‑04‑1; MW 271.04), is ionized at physiological pH (predicted pKa ≈ 4.2–4.5 for the carboxylic acid group) . The ethyl ester lacks a hydrogen‑bond donor on the side chain, while the free acid can act as both a donor and acceptor, strongly influencing solubility, membrane permeability, and protein‑binding characteristics. In synthetic chemistry, the ester is compatible with a broader range of coupling reagents (e.g., DCC, HATU) without requiring prior protection of the carboxyl group, whereas the free acid demands activation or protection before amide or ester bond formation [1]. The difference in molecular weight (28.06 Da, corresponding to loss of –CH₂CH₃ and gain of –H) also indicates that the two forms are not equivalent for molar calculations in formulation or dosing.

Lipophilicity Ionization state Permeability Coupling reagent compatibility

Scaffold Architecture Differentiation: Phenylacetate vs. Benzoate Core Comparison

Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate (CAS 1803791‑49‑2) incorporates a methylene spacer (–CH₂–) between the aromatic ring and the carbonyl group, classifying it as a phenylacetate ester . In contrast, Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate (CAS 1806275‑67‑1; MF = C₁₀H₈Cl₂F₂O₃; MW = 285.07) lacks this spacer, with the carbonyl directly attached to the ring (benzoate ester) . The presence of the methylene unit in the phenylacetate scaffold increases conformational flexibility around the ester bond and reduces the electron‑withdrawing effect of the carbonyl on the aromatic ring, which can significantly alter the reactivity of the ring toward electrophilic aromatic substitution or metal‑catalyzed cross‑coupling reactions. The molecular weight difference (299.10 vs. 285.07; ΔMW = 14.03 Da) is consistent with the presence or absence of one –CH₂– group.

Scaffold topology Synthetic intermediate Carbonyl accessibility

Class‑Level Advantage of the –OCHF₂ (Difluoromethoxy) Group: Lipophilicity, Hydrogen‑Bonding, and Metabolic Stability

The –OCHF₂ moiety is a well‑documented emergent fluorinated group that provides a unique combination of moderate lipophilicity enhancement, hydrogen‑bond donor capacity (weak H‑bond via –CHF₂), and increased metabolic stability compared to –OCH₃, –OH, or –SH containing analogs [1]. In phenylacetate frameworks, replacement of a methoxy group by –OCHF₂ has been shown to increase metabolic half‑life in human liver microsomes by 2‑ to 5‑fold while maintaining or improving target binding affinity, as the –OCHF₂ group can act as a bioisostere for alcohols and thiols [1]. Although direct metabolic stability data for Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate itself are not published, the presence of this group is a strong differentiating factor relative to non‑fluorinated or mono‑fluorinated phenylacetate esters. In agrochemical contexts, the difluoromethoxy group has been implicated in enhanced environmental persistence and improved target‑site binding in fungicidal phenylacetate derivatives such as Diflumetorim [2].

Difluoromethoxy pharmacophore Metabolic stability Bioisostere Lipophilicity

Purity Specifications and Quality System Certification: Differentiating Procurement Reliability

Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate (CAS 1803791‑49‑2) is supplied at a certified purity of NLT 98% with full ISO accreditation, as documented by manufacturer MolCore . In contrast, several competing suppliers list this compound at 95% purity without ISO certification . The 3‑percentage‑point purity gap (98% vs. 95%) is significant for research applications requiring precise stoichiometric control, such as multi‑step synthetic sequences where low‑level impurities can propagate into side products, or in biological assays where impurities at the 5% level may confound dose–response measurements. ISO‑certified quality systems ensure batch‑to‑batch consistency, documented analytical traceability (typically HPLC, NMR, and MS), and adherence to storage and shipping specifications, reducing the risk of degraded or mis‑identified material arriving at the laboratory.

Purity specification ISO certification Quality assurance Procurement

High-Value Research and Industrial Application Scenarios for Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate Based on Quantitative Differentiation Evidence


Agrochemical Intermediate for Next‑Generation Fungicide Development

The ethyl ester provides a more lipophilic and metabolically resilient scaffold than the methyl ester, making it a strategic intermediate for synthesising novel pyrimidinamine fungicides in the Diflumetorim class [1]. The 5‑OCHF₂ substitution pattern avoids the ortho steric clash present in the 2‑isomer, potentially improving target‑site fit against fungal complex I NADH oxidoreductase . Researchers should specify CAS 1803791‑49‑2 and require ≥98% purity to ensure reproducibility in structure–activity campaigns [2].

Medicinal Chemistry Fragment for Metabolic Stability Optimisation

In drug discovery programs where the –OCHF₂ group is sought as a metabolically stable bioisostere for –OH or –OCH₃, this pre‑functionalized phenylacetate ester eliminates the need for late‑stage difluoromethoxylation [1]. The ethyl ester's slower hydrolysis rate (class‑level inference) offers an advantage over the methyl ester in prodrug or intracellular-release strategies, as it may extend the effective residence time of the active species . The compound can be directly coupled via its ester handle or hydrolysed to the acid for amide conjugation [2].

Analytical Reference Standard for Chromatographic Method Development and Metabolite Identification

The distinct retention characteristics of the 5‑OCHF₂ ethyl ester relative to the 2‑isomer and the free acid make this compound a valuable reference standard for developing HPLC or LC‑MS methods that must resolve closely related phenylacetate derivatives [1]. The availability of this compound at ISO‑certified ≥98% purity supports its use as a quantitative calibrant in environmental fate studies or metabolite profiling of phenylacetate‑based agrochemicals.

Synthetic Methodology Development: Scaffold‑Selective Derivatisation

The phenylacetate scaffold, with its methylene spacer interrupting ring‑to‑carbonyl conjugation, enables α‑carbon functionalisation chemistry (e.g., enolate alkylation, α‑halogenation) that is inaccessible with the corresponding benzoate [1]. This distinct reactivity profile supports method development efforts aimed at generating libraries of diversely substituted phenylacetate derivatives from a single, high‑purity starting material .

Quote Request

Request a Quote for Ethyl 3,4-dichloro-5-(difluoromethoxy)phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.